

N-Boc-2-bromobenzylamine stability and reactivity profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-2-bromobenzylamine**

Cat. No.: **B060515**

[Get Quote](#)

An In-depth Technical Guide on the Stability and Reactivity of **N-Boc-2-bromobenzylamine**

Introduction

N-Boc-2-bromobenzylamine, also known as tert-butyl (2-bromobenzyl)carbamate, is a bifunctional organic building block of significant interest to researchers, scientists, and drug development professionals. Its structure incorporates a benzylamine core protected with a tert-butyloxycarbonyl (Boc) group and substituted with a bromine atom at the ortho position of the benzene ring. This unique combination of a readily cleavable protecting group and a versatile reactive handle for cross-coupling reactions makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[\[1\]](#)

This guide provides a comprehensive overview of the stability and reactivity profile of **N-Boc-2-bromobenzylamine**, supported by experimental protocols and data presented for clarity and practical application.

Physicochemical and Spectroscopic Properties

N-Boc-2-bromobenzylamine is a solid at room temperature, typically appearing as a white to brown crystalline powder.[\[2\]](#) A summary of its key properties is provided below.

Table 1: Physicochemical Properties of **N-Boc-2-bromobenzylamine**

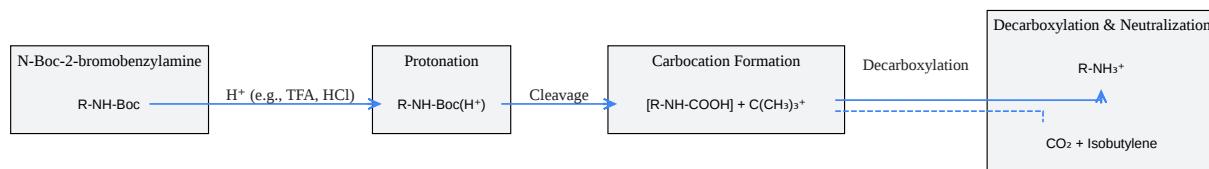
Property	Value	Reference(s)
CAS Number	162356-90-3	[3] [4] [5]
Molecular Formula	C ₁₂ H ₁₆ BrNO ₂	[2] [3] [5]
Molecular Weight	286.17 g/mol	[2] [4] [5]
Appearance	White to Brown Solid	[2]
Melting Point	50°C to 54°C	[2]
Purity	Typically ≥97%	[2] [4]
SMILES	CC(C) (C)OC(=O)NCC1=CC=CC=C1 Br	[2] [4]
InChI Key	DFNZFCPEUDSNEO- UHFFFAOYSA-N	[2] [4]

Table 2: Spectroscopic Data for **N-Boc-2-bromobenzylamine**

Spectroscopy	Characteristic Features	Reference(s)
¹ H NMR	Signals for N-H protons appear between 0.5-5.0 ppm.[6] Protons on the carbon adjacent to the nitrogen (benzylic CH ₂) typically appear around 2.3-3.0 ppm.[6] The tert-butyl group protons will show a singlet around 1.4 ppm. Aromatic protons will be present in the 7.0-7.6 ppm region.	[6][7]
¹³ C NMR	Carbons directly attached to the nitrogen atom appear in the 10-65 ppm range.[6] The carbonyl carbon of the Boc group appears around 155 ppm. Aromatic carbons appear in the 120-140 ppm region.	[6]
IR Spectroscopy	Characteristic N-H stretching absorption is observed in the 3300-3500 cm ⁻¹ range (typically a single sharp band for a secondary amine). A strong C=O stretching absorption for the carbamate carbonyl is present around 1680-1700 cm ⁻¹ .	[3][8]
Mass Spectrometry	The presence of a single nitrogen atom results in an odd-numbered molecular weight, consistent with the "nitrogen rule".[8]	[8]

Stability Profile

The stability of **N-Boc-2-bromobenzylamine** is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group.


- **Stability to Bases and Nucleophiles:** The Boc group is highly stable under basic and most nucleophilic conditions.[9][10] This robustness allows for selective reactions at other sites of a molecule without disturbing the protected amine.
- **Acid Lability:** The defining characteristic of the Boc group is its instability under acidic conditions.[11][12] Deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), as well as various Lewis acids.[9] This acid-lability is a cornerstone of its utility in orthogonal protection strategies.[12]
- **Thermal Stability:** While generally stable at ambient temperatures, thermal deprotection of the Boc group can occur at elevated temperatures (e.g., refluxing in certain solvents or heating above 150°C).[11][13]
- **Storage:** **N-Boc-2-bromobenzylamine** is classified as a combustible solid.[4] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Reactivity Profile

The reactivity of **N-Boc-2-bromobenzylamine** can be divided into two main categories: reactions involving the N-Boc group and reactions involving the ortho-bromo substituent.

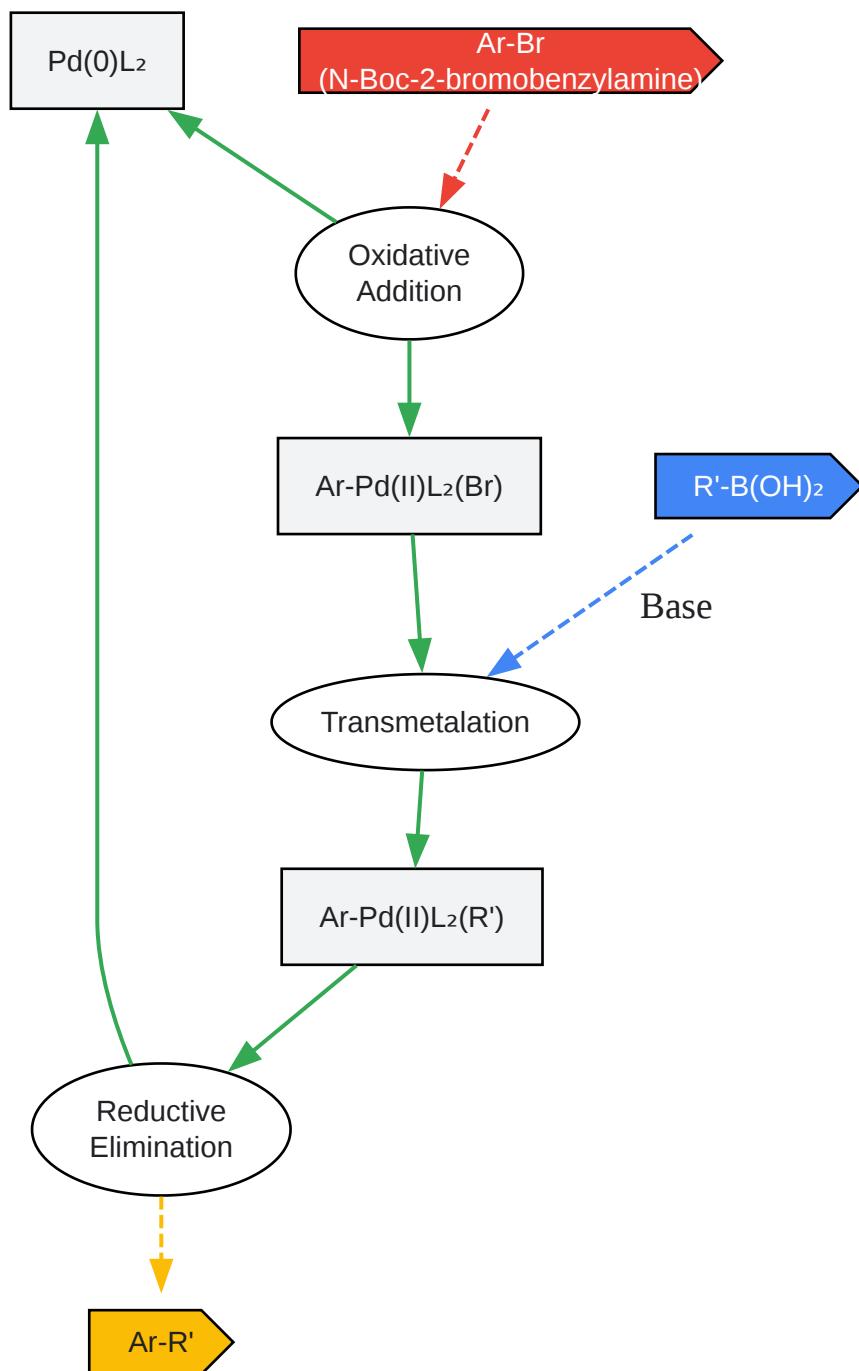
Reactivity of the N-Boc Group: Deprotection

The primary reaction of the N-Boc moiety is its removal to liberate the free amine. This is most commonly accomplished via acid-catalyzed hydrolysis.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed deprotection of the N-Boc group.

Table 3: Common Conditions for N-Boc Deprotection


Reagent(s)	Solvent(s)	Temperature	Notes	Reference(s)
Trifluoroacetic Acid (TFA)	Dichloromethane (DCM)	0°C to RT	Very common and efficient; typically 20-50% TFA in DCM.	[9][13]
Hydrochloric Acid (HCl)	Dioxane, Ethyl Acetate, Methanol	0°C to RT	Often used as a 4M solution in dioxane.	[9][13]
Sulfuric Acid (H ₂ SO ₄)	tert-Butyl Acetate (t-BuOAc)	RT	Effective, but less common than TFA or HCl.	[9]
Lewis Acids (e.g., ZnBr ₂ , BF ₃ ·OEt ₂)	Dichloromethane (DCM)	RT	Milder alternatives for substrates sensitive to strong protic acids.	[9][11]

Experimental Protocol: General Procedure for N-Boc Deprotection with TFA

- Dissolve the **N-Boc-2-bromobenzylamine** substrate in an appropriate solvent such as dichloromethane (DCM).[12]
- Cool the solution to 0°C using an ice bath.
- Add the acidic reagent (e.g., 5-10 equivalents of trifluoroacetic acid) dropwise.[13]
- Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[13]
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
- Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
- The resulting amine salt can often be precipitated by adding a non-polar solvent like diethyl ether and isolated by filtration.[12] Alternatively, a basic aqueous workup can be performed to isolate the free amine.

Reactivity of the 2-Bromo Group: Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these reactions is I > Br > Cl. [14]

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Table 4: Key Cross-Coupling Reactions for **N-Boc-2-bromobenzylamine**

Reaction Name	Coupling Partner	Bond Formed	Typical Catalyst/Ligand
Suzuki-Miyaura	Organoboron Reagent (e.g., R-B(OH) ₂)	C-C (Aryl-Aryl, Aryl-Alkyl)	Pd(PPh ₃) ₄ , Pd(dppf)Cl ₂
Buchwald-Hartwig	Amine (R ₂ NH), Amide	C-N	Pd ₂ (dba) ₃ / XPhos, RuPhos, etc.
Heck	Alkene	C-C (Aryl-Vinyl)	Pd(OAc) ₂ , P(o-tol) ₃
Sonogashira	Terminal Alkyne	C-C (Aryl-Alkynyl)	Pd(PPh ₃) ₂ Cl ₂ , CuI
Negishi	Organozinc Reagent	C-C	Pd(PPh ₃) ₄

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- To a reaction flask, add **N-Boc-2-bromobenzylamine** (1 equiv.), the boronic acid partner (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[\[14\]](#)
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Add degassed solvents (e.g., a mixture of 1,4-dioxane and water) via syringe.[\[14\]](#)
- Heat the reaction mixture to the required temperature (typically 80-100°C) and stir vigorously.
- Monitor the reaction's progress by TLC or LC-MS.[\[14\]](#)
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. [\[14\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired coupled product.

Safety and Handling

N-Boc-2-bromobenzylamine is associated with several hazards. Users should consult the Safety Data Sheet (SDS) before handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][15]
- Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. For handling fine powders, a dust mask (e.g., N95) is recommended.[4]
- Shipping: It is classified as an environmentally hazardous substance, solid, N.O.S. (UN3077, Hazard Class 9).[2]

Conclusion

N-Boc-2-bromobenzylamine is a highly versatile and valuable building block in modern organic synthesis. Its stability profile is characterized by a robust Boc-protecting group that is stable to a wide range of non-acidic conditions, allowing for selective manipulation of the aryl bromide moiety. The reactivity of the compound is dual-faceted: the Boc group can be easily removed under acidic conditions to unmask the primary amine, while the bromo substituent provides a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions. This predictable and orthogonal reactivity makes **N-Boc-2-bromobenzylamine** an essential tool for the construction of complex molecular architectures in pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Boc-N-methyl-2-bromophenethylamine | Benchchem [benchchem.com]

- 2. N-Boc-2-bromobenzylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Bromo-N-(tert-butoxycarbonyl)benzylamine | C12H16BrNO2 | CID 7018300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-2-bromobenzylamine 97 162356-90-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. mcours.net [mcours.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. aobchem.com [aobchem.com]
- To cite this document: BenchChem. [N-Boc-2-bromobenzylamine stability and reactivity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060515#n-boc-2-bromobenzylamine-stability-and-reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com